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Compound of Interest

Compound Name: CHR-6494 TFA

Cat. No.: B2522834 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the selectivity profile and mechanism

of action of CHR-6494 trifluoroacetate (TFA), a potent inhibitor of Haspin kinase. The

information presented herein is intended to equip researchers and drug development

professionals with the necessary details to evaluate and potentially utilize this compound in

preclinical studies. All quantitative data is summarized for clarity, and detailed methodologies

for key experiments are provided.

Executive Summary
CHR-6494 is a potent and selective inhibitor of Haspin, a serine/threonine kinase that plays a

crucial role in mitotic progression.[1] It exerts its anti-proliferative effects by inhibiting the

phosphorylation of Histone H3 at threonine 3 (H3T3ph), a key event for proper chromosome

alignment and segregation during mitosis.[2] This inhibition leads to mitotic catastrophe,

characterized by abnormal spindle formation and centrosome amplification, ultimately resulting

in G2/M cell cycle arrest and apoptosis in cancer cells. While highly potent against Haspin,

CHR-6494 has been reported to exhibit off-target activity against other kinases, such as

DYRK2. A comprehensive kinome-wide selectivity profile is not publicly available at this time.

Quantitative Data
Biochemical Inhibitory Activity
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Target IC50 (nM) Assay Type

Haspin Kinase 2 Biochemical Assay

DYRK2 48 Biochemical Assay

Note: The IC50 value for DYRK2 is for the related compound LDN-192960, which is also a

potent Haspin inhibitor, suggesting potential off-target effects for this class of compounds.

Cellular Anti-proliferative Activity
Cell Line Cancer Type IC50 (nM)

HCT-116 Colorectal Carcinoma 500

HeLa Cervical Cancer 473

MDA-MB-231 Breast Cancer 752

Wi-38 Normal Lung Fibroblast 1059

COLO-792 Melanoma 497

RPMI-7951 Melanoma 628

MeWo Melanoma 396

BxPC-3-Luc Pancreatic Cancer 849.0

MCF7 Breast Cancer 900.4

SKBR3 Breast Cancer 1530

MCF10A Normal Breast Epithelial 547

Experimental Protocols
Biochemical Kinase Inhibition Assay (Radiometric
HotSpot™ Assay)
This protocol describes a radiometric assay to determine the in vitro inhibitory activity of CHR-

6494 against Haspin kinase.
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Materials:

Recombinant human Haspin kinase

Histone H3 peptide substrate

[γ-³³P]ATP

Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100,

2 mM DTT)

CHR-6494 TFA serially diluted in DMSO

P81 phosphocellulose paper

Phosphoric acid wash solution (0.75%)

Scintillation counter

Procedure:

Prepare the kinase reaction mixture containing assay buffer, recombinant Haspin kinase, and

the Histone H3 peptide substrate.

Add CHR-6494 at various concentrations (typically in a 10-point dose-response curve) or

DMSO as a vehicle control to the reaction mixture.

Initiate the kinase reaction by adding [γ-³³P]ATP.

Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose

paper.

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-

³³P]ATP.

Measure the amount of incorporated ³³P into the substrate using a scintillation counter.
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Calculate the percentage of inhibition at each concentration of CHR-6494 relative to the

DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (Crystal Violet Staining)
This protocol outlines a method to assess the effect of CHR-6494 on the viability of adherent

cancer cell lines.

Materials:

Adherent cancer cell line of interest

Complete cell culture medium

CHR-6494 TFA serially diluted in DMSO

96-well tissue culture plates

Crystal Violet solution (0.5% in 20% methanol)

Methanol

Phosphate-buffered saline (PBS)

Plate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with various concentrations of CHR-6494 or DMSO (vehicle control) for a

specified duration (e.g., 72 hours).

Carefully remove the medium and wash the cells with PBS.

Fix the cells by adding methanol to each well and incubating for 15 minutes at room

temperature.
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Remove the methanol and stain the cells with Crystal Violet solution for 20 minutes at room

temperature.

Wash the plates thoroughly with water to remove excess stain and allow them to air dry.

Solubilize the stain by adding a solubilization buffer (e.g., 1% SDS in PBS) to each well.

Measure the absorbance at a wavelength of 570 nm using a plate reader.

Calculate the percentage of cell viability relative to the DMSO control and determine the

IC50 value.[3]

Apoptosis Assay (Caspase-3/7 Activity)
This protocol describes the measurement of caspase-3 and -7 activities as an indicator of

apoptosis induction by CHR-6494.

Materials:

Cancer cell line of interest

Complete cell culture medium

CHR-6494 TFA

96-well opaque-walled plates

Caspase-Glo® 3/7 Assay Reagent (Promega)

Luminometer

Procedure:

Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight.

Treat the cells with CHR-6494 at various concentrations or DMSO for the desired time (e.g.,

48 hours).

Equilibrate the plate and the Caspase-Glo® 3/7 Assay Reagent to room temperature.
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Add the Caspase-Glo® 3/7 Reagent to each well, ensuring a 1:1 ratio of reagent to culture

medium.

Mix the contents of the wells by gentle shaking for 30 seconds.

Incubate the plate at room temperature for 1-2 hours, protected from light.

Measure the luminescence in each well using a luminometer.

Express the results as fold-change in caspase-3/7 activity compared to the vehicle-treated

control.[3]

Cell Cycle Analysis (Propidium Iodide Staining and Flow
Cytometry)
This protocol details the analysis of cell cycle distribution following treatment with CHR-6494.

Materials:

Cancer cell line of interest

Complete cell culture medium

CHR-6494 TFA

Propidium Iodide (PI) staining solution (containing PI and RNase A)

70% Ethanol (ice-cold)

Phosphate-buffered saline (PBS)

Flow cytometer

Procedure:

Seed cells in 6-well plates and treat with CHR-6494 or DMSO for a specified time (e.g., 24

hours).
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Harvest the cells by trypsinization and collect them by centrifugation.

Wash the cell pellet with PBS.

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently and

incubate at -20°C for at least 2 hours.

Wash the fixed cells with PBS.

Resuspend the cell pellet in PI staining solution and incubate in the dark at room

temperature for 30 minutes.

Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events

per sample.

Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and

G2/M phases of the cell cycle.[4][5]
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Experimental Workflow for CHR-6494 TFA Profile
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Caption: Workflow for profiling CHR-6494 TFA's biochemical and cellular activities.
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CHR-6494 TFA Mechanism of Action

Mitotic Progression

Inhibition by CHR-6494 TFA

Haspin Kinase

Histone H3
(Threonine 3)

Phosphorylation

p-Histone H3 (T3)

Chromosomal Passenger
Complex (CPC)

Recruitment

Mitotic Catastrophe

Leads to

Aurora B Kinase

Localization

Centromeric Cohesion

Regulation

Chromosome Alignment

Chromosome Segregation

CHR-6494 TFA

Inhibits

G2/M Arrest Apoptosis

Click to download full resolution via product page

Caption: Inhibition of the Haspin signaling pathway by CHR-6494 TFA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. selleckchem.com [selleckchem.com]

2. selleckchem.com [selleckchem.com]

3. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a
Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

4. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast
cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

5. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast
cancer cell lines | PLOS One [journals.plos.org]

To cite this document: BenchChem. [Unveiling the Selectivity Profile of CHR-6494 TFA: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2522834#exploring-the-selectivity-profile-of-chr-
6494-tfa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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